

The Spectroscopic Signature of Methyl 3-(3-methoxyphenyl)-3-oxopropanoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 3-(3-methoxyphenyl)-3-oxopropanoate

Cat. No.: B1586090

[Get Quote](#)

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for **methyl 3-(3-methoxyphenyl)-3-oxopropanoate** ($C_{11}H_{12}O_4$, M.W.: 208.21 g/mol).[\[1\]](#)

Designed for researchers, scientists, and professionals in drug development, this document elucidates the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound, offering a foundational understanding for its identification, characterization, and quality control.

Introduction

Methyl 3-(3-methoxyphenyl)-3-oxopropanoate is a β -keto ester derivative featuring a methoxy-substituted phenyl ring. This combination of functional groups imparts specific and predictable spectroscopic signatures that are crucial for its unambiguous identification. Understanding these spectral features is paramount for researchers working with this molecule in synthetic chemistry, medicinal chemistry, and materials science. This guide will delve into the theoretical underpinnings and practical interpretation of the NMR, IR, and MS data, providing a robust framework for its analysis.

The structural framework of **methyl 3-(3-methoxyphenyl)-3-oxopropanoate**, presented below, is the basis for all subsequent spectroscopic interpretation.

Caption: Molecular structure of **methyl 3-(3-methoxyphenyl)-3-oxopropanoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **methyl 3-(3-methoxyphenyl)-3-oxopropanoate**, both ^1H and ^{13}C NMR provide distinct and complementary information.

^1H NMR Spectroscopy

The proton NMR spectrum is anticipated to display signals corresponding to the aromatic protons, the active methylene protons, and the two distinct methyl groups. Due to the presence of both keto and enol tautomers in β -keto esters, the ^1H NMR spectrum may exhibit two sets of signals, with the keto form typically being predominant.

Predicted ^1H NMR Data (Keto Tautomer)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.5	d	1H	Ar-H
~7.4	t	1H	Ar-H
~7.3	s	1H	Ar-H
~7.1	d	1H	Ar-H
3.95	s	2H	$-\text{CH}_2-$
3.85	s	3H	Ar-OCH ₃
3.75	s	3H	-COOCH ₃

Interpretation:

- Aromatic Protons (δ 7.1-7.5): The four protons on the disubstituted benzene ring are expected to appear as a complex pattern of doublets and triplets in the downfield region due to their distinct chemical environments and spin-spin coupling.
- Methylene Protons (δ ~3.95): The two protons of the methylene group alpha to two carbonyl groups will appear as a singlet. In the enol form, this signal would be replaced by a vinyl

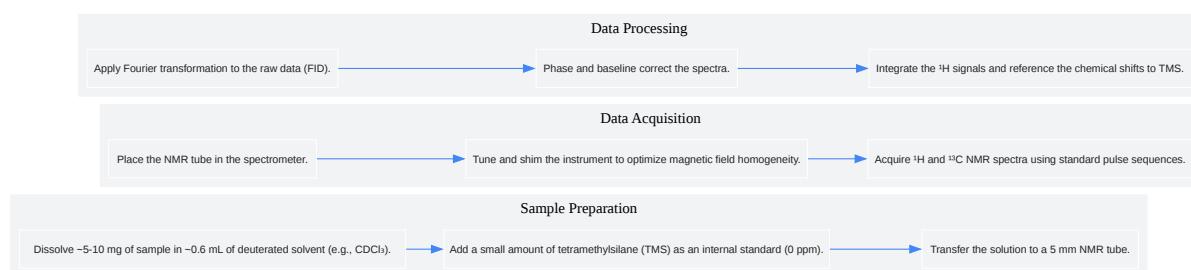
proton signal further downfield (~5.0-5.5 ppm) and a broad enolic hydroxyl proton signal.

- Methoxy Protons (δ ~3.85): The three protons of the aromatic methoxy group are shielded and appear as a sharp singlet.
- Ester Methyl Protons (δ ~3.75): The three protons of the methyl ester group also appear as a sharp singlet, typically slightly upfield from the aromatic methoxy group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their chemical environment.

Predicted ¹³C NMR Data


Chemical Shift (δ , ppm)	Assignment
~195	C=O (Ketone)
~168	C=O (Ester)
~160	Ar-C (C-OCH ₃)
~137	Ar-C (C-C=O)
~130	Ar-CH
~122	Ar-CH
~120	Ar-CH
~114	Ar-CH
~55	Ar-OCH ₃
~52	-COOCH ₃
~45	-CH ₂ -

Interpretation:

- Carbonyl Carbons (δ ~195, ~168): Two distinct downfield signals are expected for the ketonic and ester carbonyl carbons, with the ketone carbonyl typically appearing at a lower field.
- Aromatic Carbons (δ ~114-160): Six signals are anticipated for the aromatic carbons. The carbon attached to the electron-donating methoxy group will be shielded, while the carbon attached to the electron-withdrawing keto-ester moiety will be deshielded.
- Aliphatic Carbons (δ ~45-55): The carbons of the methoxy groups and the methylene group will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy

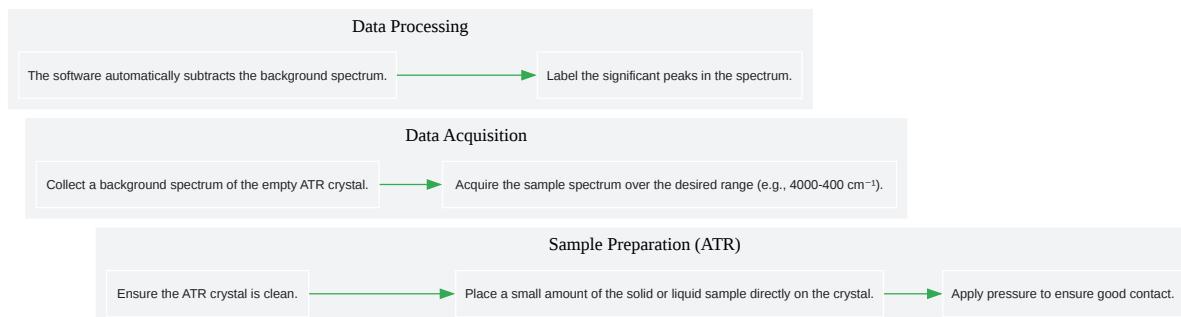
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an effective technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.


Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration
3100-3000	Medium	Aromatic C-H	Stretch
2950-2850	Medium	Aliphatic C-H	Stretch
~1740	Strong	Ester C=O	Stretch
~1720	Strong	Ketone C=O	Stretch
1600, 1480	Medium-Strong	Aromatic C=C	Stretch
1250-1000	Strong	C-O	Stretch

Interpretation:

- C=O Stretching Region (1700-1750 cm⁻¹): The most prominent features in the IR spectrum will be the strong absorption bands corresponding to the carbonyl stretching vibrations. β -Keto esters typically show two distinct C=O bands for the keto and ester functionalities.[2][3] The ester carbonyl usually appears at a slightly higher wavenumber (~1740 cm⁻¹) than the ketone carbonyl (~1720 cm⁻¹).[2][3]
- C-H Stretching Region (2850-3100 cm⁻¹): Absorptions in this region confirm the presence of both aromatic and aliphatic C-H bonds.
- Aromatic C=C Stretching (1480-1600 cm⁻¹): A series of bands in this region are characteristic of the benzene ring.
- C-O Stretching (1000-1250 cm⁻¹): Strong absorptions in this fingerprint region arise from the C-O stretching vibrations of the ester and ether functional groups.

Experimental Protocol for IR Spectroscopy

[Click to download full resolution via product page](#)

Caption: A generalized workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Predicted Mass Spectrum Data

m/z	Proposed Fragment
208	[M] ⁺ (Molecular Ion)
177	[M - OCH ₃] ⁺
149	[M - COOCH ₃] ⁺
135	[C ₈ H ₇ O ₂] ⁺ (m-methoxybenzoyl cation)
107	[C ₇ H ₇ O] ⁺
77	[C ₆ H ₅] ⁺

Interpretation: The fragmentation of **methyl 3-(3-methoxyphenyl)-3-oxopropanoate** under electron ionization (EI) is expected to be directed by the functional groups.[4][5][6]

- Molecular Ion ($[M]^+$, m/z 208): The presence of a peak at m/z 208 would confirm the molecular weight of the compound.
- Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway for ketones and esters.[4][5][6] This can lead to the loss of the methoxy radical ($\bullet\text{OCH}_3$, m/z 31) to give a fragment at m/z 177, or the loss of the carbomethoxy radical ($\bullet\text{COOCH}_3$, m/z 59) to give a fragment at m/z 149.
- Formation of the Acylium Ion: A major fragmentation pathway is the formation of the stable m-methoxybenzoyl cation at m/z 135.
- Fragmentation of the Anisole Moiety: Further fragmentation of the m-methoxybenzoyl cation can occur, characteristic of anisole derivatives, involving the loss of CO (28 Da) to give a fragment at m/z 107, and subsequent loss of formaldehyde (CH_2O , 30 Da) from the anisole ring.[7]

Experimental Protocol for Mass Spectrometry

[Click to download full resolution via product page](#)

Caption: A generalized workflow for mass spectrometry analysis.

Conclusion

The spectroscopic data of **methyl 3-(3-methoxyphenyl)-3-oxopropanoate**, as detailed in this guide, provides a unique and definitive fingerprint for its identification and characterization. The combination of ^1H and ^{13}C NMR, IR, and MS allows for the unambiguous determination of its chemical structure. The predictable chemical shifts and coupling patterns in NMR, the

characteristic vibrational frequencies in IR, and the logical fragmentation patterns in MS all contribute to a comprehensive understanding of this molecule. This guide serves as a valuable resource for scientists, enabling them to confidently interpret the spectroscopic data of this important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 3-(3-methoxyphenyl)-3-oxopropanoate | C11H12O4 | CID 2759698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. Mass spectrometric study on the fragmentation of anisole (Journal Article) | ETDEWEB [osti.gov]
- To cite this document: BenchChem. [The Spectroscopic Signature of Methyl 3-(3-methoxyphenyl)-3-oxopropanoate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1586090#methyl-3-3-methoxyphenyl-3-oxopropanoate-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com